molecular formula C7H14ClNO2 B1434524 Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride CAS No. 1247180-93-3

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

Cat. No. B1434524
CAS RN: 1247180-93-3
M. Wt: 179.64 g/mol
InChI Key: OVPVUBJLTLUDED-UHFFFAOYSA-N
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Description

“Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride” is a chemical compound with the empirical formula C6H12ClNO2 . It has a molecular weight of 165.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride” is represented by the SMILES notation: COC(=O)C1(N)CCC1 . This notation provides a way to represent the structure of the molecule in a textual format.


Physical And Chemical Properties Analysis

“Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride” is slightly soluble in water . It is sensitive to air, and should be stored away from air in a cool, dry place in a tightly closed container .

Scientific Research Applications

Chemical Synthesis and Compound Characterization

  • Cyclobutane-Type Norlignans Synthesis: A study described the synthesis of new cyclobutane-type norlignans, which are compounds with potential applications in chemistry and pharmacology (Li, Tong, & Huang, 2012).
  • Characterization of Research Chemicals: Research has been conducted on the identification and characterization of various compounds, including those with cyclobutane structures, highlighting the importance of accurate compound identification in scientific research (McLaughlin et al., 2016).

Biochemistry and Molecular Biology

  • Amino Acid Derivatives Synthesis: The synthesis of amino acid derivatives, including those involving cyclobutane structures, is a key area of research. These compounds have applications in peptide synthesis and biochemistry (Meijere et al., 2010).

Medical Imaging and Cancer Research

  • Prostate Cancer Imaging: A study on trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a related compound, investigated its transport mechanism in prostate cancer cells, showing potential for use in cancer imaging (Okudaira et al., 2011).

Chemical Physics and Spectroscopy

  • NMR Spectroscopy of Cyclobutanes: The carbon-13 NMR spectra of methylated cyclobutanes, including compounds similar to Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride, provide valuable data for chemical analysis and molecular structure determination (Eliel & Pietrusiewicz, 1980).

Pharmacology and Drug Development

  • Anorexant and Orexant Agents Discovery: Research in the field of pharmacology led to the discovery of agents with an indazole scaffold, showing how modifications in compounds like Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride can lead to potential therapeutic agents (Dimmito et al., 2019).

properties

IUPAC Name

methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPVUBJLTLUDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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